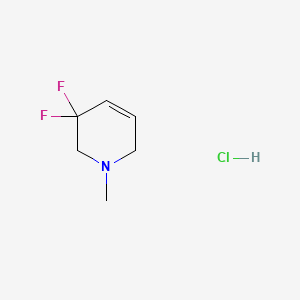
3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride, often involves the use of fluorinating agents such as Selectfluor® . A common method includes the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines. The reaction typically occurs under mild conditions, making it suitable for various functional groups .
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale fluorination reactions using complex fluorinating agents like AlF3 and CuF2 at high temperatures (450–500°C) . These methods yield a mixture of fluorinated products, which can be separated and purified for specific applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: Common in fluorinated pyridines due to the electron-withdrawing nature of fluorine atoms.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor®, AlF3, CuF2
Solvents: Dimethylformamide (DMF), methanol (MeOH).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development due to its unique properties.
Agrochemicals: Development of new agricultural products with improved physical, biological, and environmental properties.
Radiotherapy: Synthesis of F18-substituted pyridines for imaging agents in cancer treatment.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride involves its interaction with biological targets through its fluorinated pyridine ring. The electron-withdrawing fluorine atoms enhance the compound’s binding affinity to various receptors and enzymes, leading to its biological effects . The specific molecular targets and pathways depend on the derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- Perfluoroalkylpyridines
Uniqueness
3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of two fluorine atoms at the 3-position and a methyl group at the 1-position differentiates it from other fluorinated pyridines, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C6H10ClF2N |
|---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
3,3-difluoro-1-methyl-2,6-dihydropyridine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c1-9-4-2-3-6(7,8)5-9;/h2-3H,4-5H2,1H3;1H |
InChI Key |
MSSHHATWRFHERK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CC(C1)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


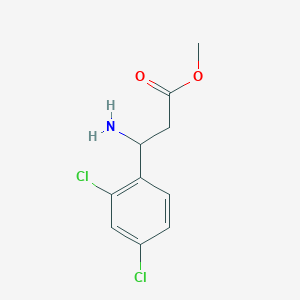
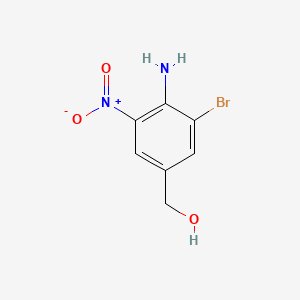
![N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B12454474.png)
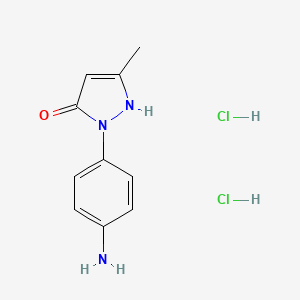
![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)

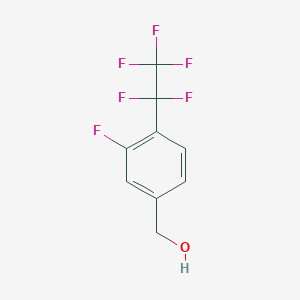
![2-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454505.png)
![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)
![3',3',7',7'-tetramethyl-3',4',7',8'-tetrahydrospiro[indole-3,9'-xanthene]-1',2,5'(1H,2'H,6'H)-trione](/img/structure/B12454517.png)
![N-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12454520.png)
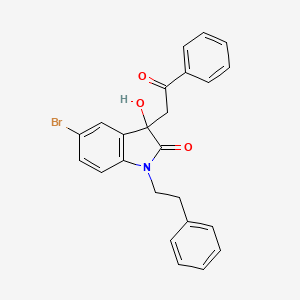
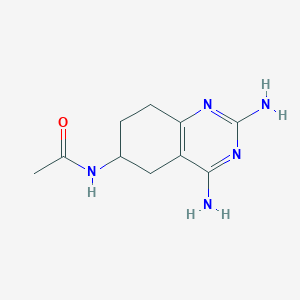
![2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12454537.png)
